Spiradine F
Overview
Description
Spiradine F, also known as O-Acetylspiradine G, is a pyrrole alkaloid derived from the plant Spiraea japonica L. fil. This compound is notable for its ability to inhibit platelet-activating factor (PAF)-induced platelet aggregation, making it a significant subject of study in cardiovascular research .
Scientific Research Applications
Spiradine F has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and a synthetic precursor in various chemical reactions.
Biology: The compound’s ability to inhibit PAF-induced platelet aggregation makes it valuable in studying cardiovascular diseases.
Medicine: this compound is being explored for its potential therapeutic effects in preventing blood clots.
Industry: While its industrial applications are limited, it is used in the production of fine chemicals and intermediates
Mechanism of Action
Target of Action
The primary target of Spiradine F is the platelet-activating factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation .
Mode of Action
This compound interacts with its target, PAF, by inhibiting PAF-induced platelet aggregation . This interaction is concentration-dependent, meaning the degree of inhibition increases as the concentration of this compound increases .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the PAF signaling pathway. By inhibiting PAF-induced platelet aggregation, this compound can potentially affect various downstream effects related to platelet function and blood clotting .
Pharmacokinetics
It is known that this compound is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone .
Result of Action
The primary molecular and cellular effect of this compound’s action is the significant inhibition of PAF-induced platelet aggregation . This could potentially lead to effects on blood clotting and other related physiological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its bioavailability and action might be affected by the solvent environment . .
Preparation Methods
The synthesis of Spiradine F involves several steps, typically starting with the extraction of the compound from Spiraea japonica. The synthetic route includes the acetylation of Spiradine G to form this compound. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine
Chemical Reactions Analysis
Spiradine F undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Comparison with Similar Compounds
Spiradine F is unique among pyrrole alkaloids due to its specific inhibitory action on PAF-induced platelet aggregation. Similar compounds include:
Spiradine G: The precursor to this compound, which lacks the acetyl group.
Spiramine C: Another alkaloid from Spiraea japonica with similar biological activities.
Ginkgolide B: A compound with similar PAF-inhibitory properties but different structural characteristics
Properties
IUPAC Name |
[(1S,2R,5S,7R,8R,12R,13S,20S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4/c1-13-12-23-8-5-15(13)11-16(23)24-7-4-6-22(3)18(24)17(28-14(2)26)19(23)29-21(24)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19+,20-,21?,22+,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZMQRORNAEJTB-YBUCERMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C3(CCCC24C5CC6CCC5(C1OC4N7C3OCC7)CC6=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@]3(CCC[C@@]24[C@@H]5C[C@@H]6CC[C@@]5([C@@H]1OC4N7[C@H]3OCC7)CC6=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.